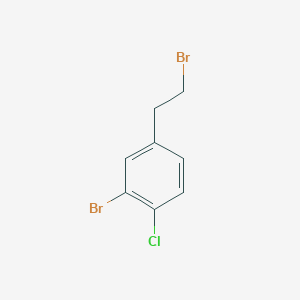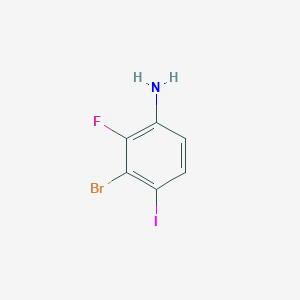
3-Bromo-2-fluoro-4-iodoaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2-fluoro-4-iodoaniline is an organic compound that belongs to the class of halogenated anilines It is characterized by the presence of bromine, fluorine, and iodine atoms attached to an aniline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-fluoro-4-iodoaniline typically involves multi-step reactions starting from commercially available aniline derivatives. One common method involves the sequential halogenation of aniline. For instance, 4-bromoaniline can be reacted with iodine to produce 4-bromo-2-iodoaniline . Further fluorination can be achieved using appropriate fluorinating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-2-fluoro-4-iodoaniline can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, iodine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
3-Bromo-2-fluoro-4-iodoaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the development of biologically active compounds, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic properties.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 3-Bromo-2-fluoro-4-iodoaniline depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways. The presence of multiple halogen atoms can influence its reactivity and interaction with other molecules. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-2-iodoaniline: Similar structure but lacks the fluorine atom.
2-Bromo-4-fluoroaniline: Similar structure but lacks the iodine atom.
3-Fluoro-4-iodoaniline: Similar structure but lacks the bromine atom
Uniqueness
3-Bromo-2-fluoro-4-iodoaniline is unique due to the presence of three different halogen atoms on the aniline ring. This unique combination of halogens can lead to distinct chemical properties and reactivity patterns, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C6H4BrFIN |
|---|---|
Poids moléculaire |
315.91 g/mol |
Nom IUPAC |
3-bromo-2-fluoro-4-iodoaniline |
InChI |
InChI=1S/C6H4BrFIN/c7-5-3(9)1-2-4(10)6(5)8/h1-2H,10H2 |
Clé InChI |
KNBIAMMGRVFKQE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1N)F)Br)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5-(Aminomethyl)-2-methyl-1,3-oxazol-4-yl]methanol](/img/structure/B13456752.png)
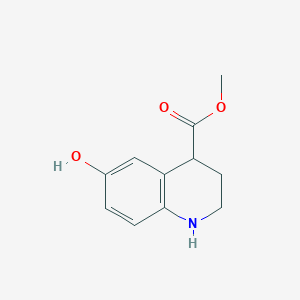
![1-[1-(trifluoromethyl)-1H-pyrazol-5-yl]cyclopropane-1-carboxylic acid](/img/structure/B13456765.png)
![3-{6-[(2-azidoethyl)amino]-1-oxo-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione](/img/structure/B13456767.png)
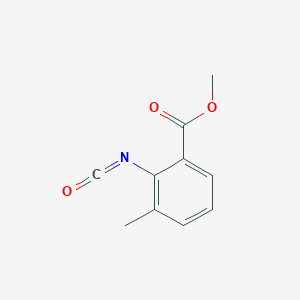
![1-{[(4-Methoxyphenyl)methyl]amino}-2-methylpropan-2-ol hydrochloride](/img/structure/B13456773.png)
![1-[3-(2-Methoxyethyl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride](/img/structure/B13456778.png)
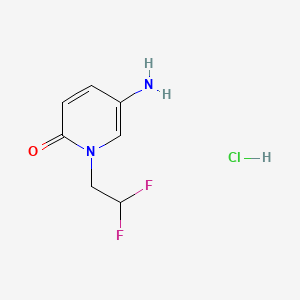

![2-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]acetamide hydrochloride](/img/structure/B13456798.png)
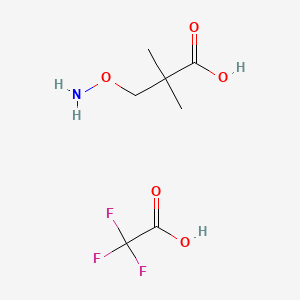
![2-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]ethan-1-amine hydrochloride](/img/structure/B13456813.png)
![4-({[(4-Hydroxy-3,5-dimethylphenyl)methyl]amino}methyl)-2,6-dimethylphenol hydrochloride](/img/structure/B13456815.png)
